molecular formula C10H11BrS B6202701 2-(4-bromophenyl)thiolane CAS No. 1781373-79-2

2-(4-bromophenyl)thiolane

Cat. No. B6202701
CAS RN: 1781373-79-2
M. Wt: 243.2
InChI Key:
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Description

2-(4-bromophenyl)thiolane, also known as 4-bromobenzylthiolane, is a heterocyclic compound with a thiolane ring structure and a bromine atom attached to the benzene ring. It is a colorless solid with a melting point of 81-82 °C and is soluble in most organic solvents. It is used in the synthesis of various pharmaceuticals, as well as in the synthesis of other organic compounds.

Scientific Research Applications

2-(4-bromophenyl)thiolane has been used in various scientific research applications, including in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral compounds. It has also been used in the synthesis of other organic compounds, such as dyes and pigments, as well as in the synthesis of peptide analogues and peptide conjugates.

Mechanism of Action

2-(4-bromophenyl)thiolane acts as a nucleophile and is capable of forming strong bonds with electrophilic sites on molecules. It is also capable of forming hydrogen bonds with other molecules.
Biochemical and Physiological Effects
2-(4-bromophenyl)thiolane has been found to have antibacterial and antifungal properties. It has also been found to inhibit the growth of certain cancer cell lines, as well as to reduce the expression of inflammatory proteins in cells.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)thiolane is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of applications. However, it is toxic and should be handled with caution.

Future Directions

Future research on 2-(4-bromophenyl)thiolane should focus on its potential applications in the pharmaceutical and biomedical fields. Studies should be conducted to investigate its potential use as an antibiotic, an anti-inflammatory agent, and an antiviral compound. Additionally, further research should be conducted to explore its potential use in the synthesis of peptide analogues and peptide conjugates. Finally, further research should be conducted to determine the safety and efficacy of 2-(4-bromophenyl)thiolane in humans.

Synthesis Methods

2-(4-bromophenyl)thiolane is synthesized by treating 4-bromobenzaldehyde with sodium thiosulfate in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)thiolane involves the introduction of a thiol group onto a 4-bromophenyl ring. This can be achieved through a substitution reaction using a suitable thiolating agent.", "Starting Materials": [ "4-bromophenyl bromide", "sodium hydrosulfide", "dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenyl bromide (1.0 eq) in dry dimethylformamide (DMF) and add triethylamine (1.2 eq) to the solution.", "Step 2: Add sodium hydrosulfide (1.2 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1781373-79-2

Molecular Formula

C10H11BrS

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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